molecular formula C62H95N13O19 B612429 pep2-EVKI CAS No. 1315378-67-6

pep2-EVKI

Cat. No.: B612429
CAS No.: 1315378-67-6
M. Wt: 1326.51
InChI Key: KGQYILLVACJAQP-XMCCVONBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pep2-EVKI is a synthetic peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 to protein interacting with C kinase (PICK1). This peptide is used primarily in neuroscience research to study the mechanisms of synaptic plasticity and memory formation .

Preparation Methods

Pep2-EVKI is synthesized using standard solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Pep2-EVKI primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the PDZ domain of PICK1, disrupting the interaction between PICK1 and GluA2. This binding is highly selective and does not significantly interact with other proteins such as glutamate receptor AMPAR binding protein (GRIP) or ABP .

Scientific Research Applications

Pep2-EVKI has several important applications in scientific research:

    Neuroscience: It is used to study the role of AMPA receptor trafficking in synaptic plasticity and memory formation.

    Addiction Research: this compound has been used to study the mechanisms of cocaine addiction.

    Pain Research: The peptide has been used to investigate the role of AMPA receptor trafficking in pain pathways.

Mechanism of Action

Pep2-EVKI exerts its effects by binding to the PDZ domain of PICK1, a protein that interacts with the C-terminal of the AMPA receptor subunit GluA2. This binding disrupts the interaction between PICK1 and GluA2, preventing the trafficking of GluA2-containing AMPA receptors to the synapse. This disruption affects synaptic plasticity processes such as LTP and LTD, which are critical for memory formation and other cognitive functions .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N13O19/c1-9-33(7)51(61(92)69-41(22-24-47(80)81)55(86)67-42(23-25-48(82)83)57(88)73-49(31(3)4)59(90)68-40(13-11-12-26-63)56(87)75-52(62(93)94)34(8)10-2)72-46(79)30-66-54(85)43(28-36-16-20-38(77)21-17-36)71-60(91)50(32(5)6)74-58(89)44(29-45(65)78)70-53(84)39(64)27-35-14-18-37(76)19-15-35/h14-21,31-34,39-44,49-52,76-77H,9-13,22-30,63-64H2,1-8H3,(H2,65,78)(H,66,85)(H,67,86)(H,68,90)(H,69,92)(H,70,84)(H,71,91)(H,72,79)(H,73,88)(H,74,89)(H,75,87)(H,80,81)(H,82,83)(H,93,94)/t33-,34-,39-,40-,41-,42-,43-,44-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQYILLVACJAQP-XMCCVONBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N13O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: Pep2-EVKI acts as a competitive inhibitor of the interaction between the GluA2 subunit of AMPARs and PICK1 [, ]. PICK1 is a scaffolding protein that binds to GluA2 through a specific PDZ domain interaction. This interaction is necessary for the endocytosis and intracellular trafficking of GluA2-containing AMPARs. By disrupting this interaction, this compound prevents the removal of these receptors from the synapse, effectively enhancing AMPAR-mediated synaptic transmission [].

ANone: Studies have shown that this compound administration into either the nucleus accumbens core or shell attenuates cocaine-induced reinstatement of drug-seeking behavior in animal models []. This suggests that the endocytosis of GluA2-containing AMPARs, regulated by the GluA2-PICK1 interaction, is involved in the reinstatement of drug seeking. Blocking this process with this compound could potentially disrupt the synaptic plasticity changes associated with addiction.

ANone: Yes, research suggests that this compound might have therapeutic potential in neuropathic pain. In rat models of neuropathic pain, this compound alleviated mechanical allodynia (increased sensitivity to pain) and reduced both aversive and depressive-like behaviors []. This effect was linked to the restoration of Long-Term Depression (LTD) at the LA/BLA-CeA synapse, a process that is disrupted in neuropathic pain and involves GluA2-containing AMPAR endocytosis.

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